Treximet

Description

Properties

CAS No. |

811794-26-0 |

|---|---|

Molecular Formula |

C32H40N3NaO9S |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

sodium;butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C14H21N3O2S.C14H14O3.C4H6O4.Na/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;5-3(6)1-2-4(7)8;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;3-9H,1-2H3,(H,15,16);1-2H2,(H,5,6)(H,7,8);/q;;;+1/p-1/t;9-;;/m.0../s1 |

InChI Key |

IGRAQVLKCQVBQA-DBQHITQZSA-M |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+] |

Synonyms |

sumatriptan-naproxen Treximet |

Origin of Product |

United States |

Scientific Research Applications

Efficacy in Migraine Treatment

Treximet has been extensively studied for its efficacy in treating migraines. Clinical trials have demonstrated that this compound provides superior pain relief compared to its individual components and placebo. In pivotal Phase III trials, this compound showed that approximately 65% of patients experienced pain relief within two hours of dosing, compared to 49% for sumatriptan alone and 27% for placebo .

Efficacy Data Table

| Study Phase | Pain Relief at 2 Hours | Pain-Free at 24 Hours |

|---|---|---|

| This compound | 65% | 24% |

| Sumatriptan | 49% | Not specified |

| Placebo | 27% | Not specified |

Safety Profile

The safety of this compound has been evaluated in various studies, including a long-term safety study for adolescents aged 12 to 17. Results indicated no significant safety concerns, aligning with the known safety profile of the individual components .

Safety Findings Summary

- No new safety signals were identified in post-marketing data.

- The combination was well-tolerated among adolescents, with no reports exceeding the known risks associated with sumatriptan or naproxen .

Pharmacokinetics

Pharmacokinetic studies have shown that the combination of sumatriptan and naproxen in this compound provides a synergistic effect, enhancing the overall efficacy of migraine treatment. The pharmacokinetic properties were assessed through various studies comparing adolescents and adults, confirming similar absorption rates and effectiveness across age groups .

Use in Special Populations

This compound has been evaluated for its efficacy in specific populations, including adolescents and patients with a history of migraine aura. Studies have confirmed its effectiveness in these groups, providing evidence that supports its use as a viable treatment option for younger patients experiencing migraines .

Case Study 1: Efficacy in Adolescents

A pivotal study (TXA107979) assessed this compound's efficacy in adolescents with migraines. The results indicated that all dose groups (10/60 mg, 30/180 mg, and 85/500 mg) were statistically superior to placebo regarding pain-free status at two hours post-dose. Notably, the higher dose group demonstrated significant efficacy across multiple secondary endpoints related to migraine symptoms .

Case Study 2: Long-Term Safety

An open-label long-term safety study (TXA107977) was conducted to evaluate this compound's safety profile over extended use in adolescents. Findings revealed that this compound maintained an acceptable safety profile without new adverse effects compared to established data from adult populations .

Mechanism of Action

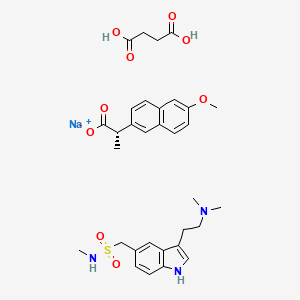

Treximet exerts its effects through the combined actions of sumatriptan and naproxen:

Comparison with Similar Compounds

Sumatriptan: Other triptans such as rizatriptan, zolmitriptan, and eletriptan.

Naproxen: Other nonsteroidal anti-inflammatory drugs such as ibuprofen, diclofenac, and celecoxib.

Uniqueness:

Preparation Methods

Synthesis of Sumatriptan Succinate

Key Synthetic Routes

Sumatriptan synthesis follows a four-step process involving nitro reduction, bromination, acylation, and condensation. Patents detail variations in reaction conditions and catalysts to optimize yield and purity.

Nitro Reduction Reaction

The starting material, 4-nitro-N-methylbenzenemethanesulfonamide , undergoes catalytic hydrogenation. Example conditions:

- Catalyst : 10% palladium on carbon (Pd/C)

- Reductant : Hydrogen gas (2.5 atm) or ammonium formate

- Solvent : Ethanol/water mixture

- Yield : 85–92% purity post-crystallization.

Bromination

The reduced intermediate reacts with N-bromosuccinimide (NBS) in chloroform or dichloromethane. Key parameters:

- Temperature : 0–5°C to minimize side reactions

- Reaction time : 2–4 hours

- Purity : ≥95% after aqueous workup.

Acylation

Brominated product is acylated using trifluoroacetic anhydride or tert-butyl dicarbonate . Patents highlight:

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Base : Triethylamine or sodium bicarbonate

- Yield : 70–78%.

Condensation with 4-Dimethylaminobutyraldehyde Diethyl Acetal

The final step forms the indole core via cyclization:

- Conditions : Ethyl polyphosphate (5–6× substrate weight) at 20–25°C

- Catalyst : Palladium acetate/triarylphosphine complexes

- Purity : 97.5–99.2% after recrystallization (methanol or acetonitrile).

Table 1: Comparative Analysis of Sumatriptan Synthesis Methods

| Parameter | Patent CN102212027A | Patent WO2006054311A2 |

|---|---|---|

| Bromination Agent | NBS | NBS |

| Condensation Catalyst | Pd/C | Pd(OAc)₂/P(o-Tol)₃ |

| Final Purity (%) | 99.0 | 99.2 |

| Overall Yield (%) | 72 | 68 |

Synthesis of Naproxen Sodium

Industrial Production

Naproxen sodium is synthesized via asymmetric hydrogenation of 2-methoxy-6-vinylnaphthalene, followed by carboxylation and salt formation:

- Hydrogenation : Palladium-catalyzed reaction to yield (S)-6-methoxy-2-vinylnaphthalene.

- Oxidation : Conversion to (S)-6-methoxy-2-naphthylacetic acid using potassium permanganate.

- Salt Formation : Neutralization with sodium hydroxide to form naproxen sodium.

Critical Parameters :

Formulation of Treximet Tablets

Bilayer Tablet Design

This compound employs a bilayer system to separate sumatriptan (rapid-release) and naproxen sodium (sustained-release) components, minimizing interaction and ensuring staggered absorption.

Immediate-Release Layer (Sumatriptan)

- Excipients : Microcrystalline cellulose, croscarmellose sodium, magnesium stearate

- Disintegrant : Polysplasdone XL (3–5% w/w)

- Dissolution : >90% within 30 minutes.

Sustained-Release Layer (Naproxen Sodium)

- Matrix : Methocel K100M (hydroxypropyl methylcellulose)

- Gas-generating agent : Sodium bicarbonate (15% w/w) for buoyancy

- Dissolution : 80% released at 12 hours.

Table 2: this compound Tablet Composition

| Component | Function | Concentration (mg/tablet) |

|---|---|---|

| Sumatriptan succinate | API | 119 (equiv. 85 mg base) |

| Naproxen sodium | API | 500 |

| Methocel K100M | Sustained-release agent | 50 |

| Sodium bicarbonate | Effervescent agent | 15 |

| Magnesium stearate | Lubricant | 2 |

Quality Control and Analytical Methods

Manufacturing Challenges and Solutions

Stability Issues

Regulatory and Industrial Perspectives

Patent Landscape

Key patents (e.g., WO2006054311A2, CN101092387A) focus on:

- Purity enhancement : Recrystallization with methanol/acetonitrile.

- Cost reduction : Replacement of palladium catalysts with nickel analogs.

Environmental Impact

- Solvent recovery : DMF and chloroform recycled via distillation (≥95% efficiency).

- Waste treatment : Alkaline hydrolysis of residual acylating agents.

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing trials to evaluate Treximet’s efficacy compared to its individual components (sumatriptan and naproxen)?

- Answer: Trials should employ a double-blind, randomized controlled design with three arms: this compound, sumatriptan alone, and naproxen alone. Primary endpoints must align with International Headache Society (IHS) guidelines, such as sustained pain-free response at 48 hours (not 24 hours, as used in some this compound trials) . Secondary endpoints should include relief of migraine-associated symptoms (nausea, photophobia). Stratify participants by baseline headache severity (moderate vs. severe) to account for differential responses .

Q. How do regulatory benchmarks (e.g., FDA endpoints) influence the interpretation of this compound’s clinical trial data?

- Answer: The FDA’s approval of this compound relied on a non-standard primary endpoint (24-hour sustained pain-free response), which may overstate efficacy compared to IHS-recommended 48-hour metrics. Researchers should critically evaluate whether reported benefits persist beyond 24 hours and assess if secondary endpoints (e.g., symptom resolution) meet statistical significance after adjusting for multiple comparisons .

Q. What patient selection criteria are most critical in this compound trials to ensure generalizability?

- Answer: Exclude patients with cardiovascular risk factors (e.g., hypertension, smoking) due to this compound’s vasoconstrictive effects . Include subgroups with chronic migraine or comorbidities (e.g., obesity) to evaluate safety in real-world populations. Document prior treatment failures to contextualize efficacy .

Advanced Research Questions

Q. How should researchers address contradictions in post-hoc analyses of this compound’s superiority over sumatriptan?

- Answer: Post-hoc analyses suggesting this compound’s modest superiority often lack adjustments for multiple comparisons, inflating Type I error risk. To resolve contradictions:

- Conduct pre-specified subgroup analyses stratified by migraine severity.

- Use Bayesian methods to quantify evidence strength for efficacy claims .

- Compare this compound to concurrent administration of sumatriptan and naproxen (not just individual monotherapies) .

Q. What methodological strategies can elucidate additive safety risks of this compound’s dual mechanism (serotonergic and NSAID pathways)?

- Answer:

- Pharmacodynamic studies: Monitor coronary artery vasoconstriction via angiography in animal models to assess synergistic risks .

- Long-term registries: Track rates of gastrointestinal bleeding and cardiovascular events in this compound users vs. NSAID-only cohorts, adjusting for confounders (e.g., dose frequency) .

- Drug interaction mapping: Use computational models (e.g., quantitative systems pharmacology) to predict interactions with CYP450 inhibitors or anticoagulants .

Q. How can researchers improve the validity of this compound’s safety profile in chronic, intermittent use?

- Answer: Design longitudinal studies with:

- Regular cardiovascular monitoring: ECG and blood pressure checks at baseline, 6 months, and 12 months .

- Renal function tracking: Serum creatinine and urinalysis every 3 months to detect NSAID-induced nephrotoxicity .

- Rescue medication logs: Document concomitant analgesic use to identify masking of adverse effects .

Data Contradictions and Resolution

Table 1. Discrepancies in this compound trial outcomes highlight the need for standardized endpoints and adjusted statistical thresholds.

Methodological Recommendations

- For efficacy trials: Adopt IHS guidelines for endpoints, extend follow-up to 48 hours, and pre-register analysis plans to reduce bias .

- For safety studies: Use active comparators (e.g., other NSAID-triptan combinations) and real-world evidence from pharmacovigilance databases .

- For meta-analyses: Account for heterogeneity in trial designs using random-effects models and publish sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.